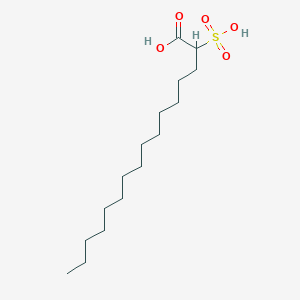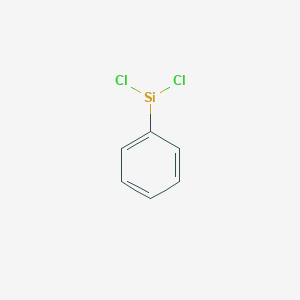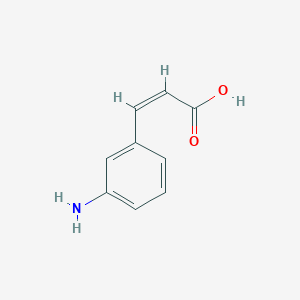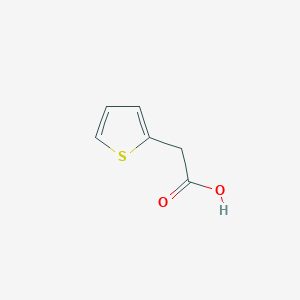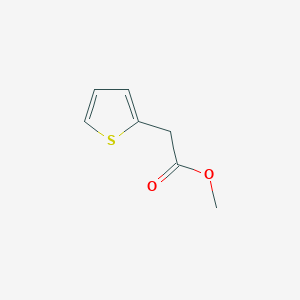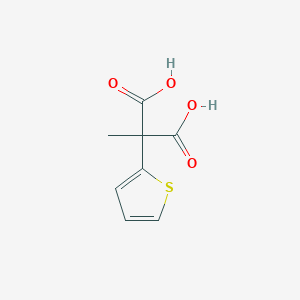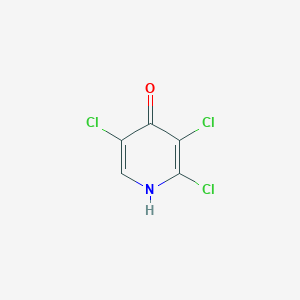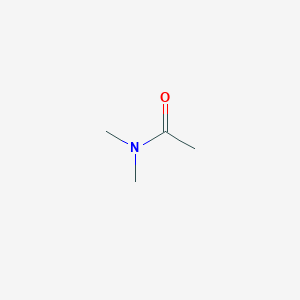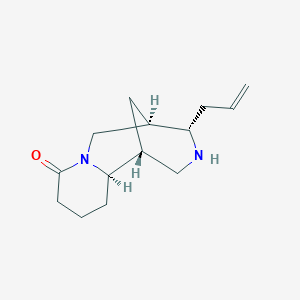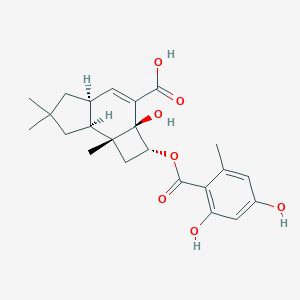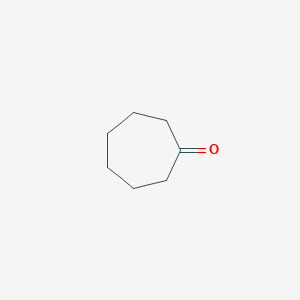
Cycloheptanone
Overview
Description
Cycloheptanone is an aromatic ketone with the chemical formula C7H14O. It is a cyclic, seven-membered ring compound that is found in many natural products and is used in a variety of synthetic applications. It is a colorless, oily liquid with a sweet, pungent odor. This compound has a broad range of applications in the chemical industry, including synthesis of pharmaceuticals, fragrances, and flavorings. It is also used as a solvent and in the production of polymers and resins.
Scientific Research Applications
Vibrational Spectra and Conformations
Cycloheptanone's vibrational spectra show it as a nonrigid pseudorotating molecule with a twist-chair average structure. Its pseudorotation energy surface indicates that different twist-chair forms are separated by barriers of varying heights, affecting its dynamic behavior (Bocian & Strauss, 1977).
Organocatalytic Applications
This compound can be enantioselectively functionalized in the 3-position with high enantiomeric excess using certain catalysts, demonstrating its utility in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).
Chemical Synthesis
This compound is a key intermediate in the synthesis of various compounds. For instance, it's involved in the selective hydrogenation of phenol to cyclohexanone under mild conditions using specific catalysts (Wang et al., 2011).
Photochemical Decomposition
In gas-phase studies, this compound's photochemical decomposition yields several products like carbon monoxide and hex-1-ene, indicating its involvement in higher energy pathways (Frey & Mautner, 1974).
Reaction with Ammonia
Reacting this compound with ammonia and hydrogen in the presence of a nickel catalyst leads to the contraction of the seven-membered ring to a six-membered one, forming cyclohexanemethylamine (Popov, Shuikin, & Belsky, 1958).
Industrial Applications
This compound's synthesis is significant for industrial applications, such as the creation of high-value chemical intermediates. Its synthesis method is noted for simplicity and high yield (Wen, 2006).
Conformational Analysis
Studies at the theoretical levels confirm that this compound exhibits conformational properties similar to cycloheptanethione, characterized by broad potential wells around symmetrical twist-chair conformations (Dillen, 2010).
Chromatographic Separation
This compound has been used in evaluating the performance of pilot-scale simulated moving bed units, highlighting its role in chromatographic separation processes (Juza, 1999).
Molecular Motions
Studies on proton magnetic resonance of this compound, among other cyclic ketones, provide insights into molecular motions near solid-solid transitions (Fried, 1973).
Thermodynamic Properties
This compound's thermodynamic properties have been thoroughly investigated, revealing details about phase transitions and potential for new glassy crystalline phases (Gonthier-Vassal & Szwarc, 1998).
Sulfuric Acid Reactions
This compound's reaction with concentrated sulfuric acid leads to self-condensation and formation of substituted tetrahydrofurans, indicating its flexibility in organic synthesis (Feller et al., 1966).
Magnetic Field Dependence
The product yields of this compound photolysis in gas-phase have been measured in various magnetic fields, shedding light on the magnetic field effects in chemical reactions (Stich, Baumeister, & Huber, 1984).
Safety and Hazards
Like many organic compounds, exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .
Mechanism of Action
Cycloheptanone, also referred to as suberone, is a cyclic ketone . It is a colorless volatile liquid and is used as a precursor for the synthesis of pharmaceuticals . This article aims to provide an in-depth exploration of this intriguing compound.
Target of Action
This compound, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes this compound a versatile building block in organic synthesis .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it can be reduced to cycloheptanol by certain microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. For example, it is a precursor to bencyclane, a spasmolytic agent and vasodilator . Additionally, pimelic acid is produced by the oxidative cleavage of this compound . Dicarboxylic acids such as pimelic acid are useful for the preparation of fragrances and certain polymers .
Result of Action
The result of this compound’s action depends on the specific reactions it undergoes. For instance, when reduced to cycloheptanol by certain microorganisms, it can participate in enzymatic reactions . When used as a precursor to bencyclane, it contributes to the spasmolytic and vasodilatory effects of this agent .
Biochemical Analysis
Biochemical Properties
It is known that several microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum, have been found to reduce Cycloheptanone to cycloheptanol . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions .
Cellular Effects
It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may have some influence on cellular metabolism, particularly in these organisms.
Molecular Mechanism
It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may interact with certain enzymes or other biomolecules in these organisms.
Temporal Effects in Laboratory Settings
It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may have some long-term effects on cellular function in these organisms.
Metabolic Pathways
It is known that it can be reduced to cycloheptanol by certain microorganisms . This suggests that this compound may be involved in certain metabolic pathways in these organisms.
properties
IUPAC Name |
cycloheptanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZMOTZOONQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060113 | |
| Record name | Cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peppermint odor; [Hawley] | |
| Record name | Cycloheptanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
178.5-179.5 @ 760 MM HG | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9508 @ 20 °C/4 °C | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
502-42-1 | |
| Record name | Cycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEPTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEPTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH80295937 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cycloheptanone?
A1: this compound has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers use various spectroscopic methods to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in conformational analysis. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, such as the carbonyl group (C=O), which is prominent in this compound. [, ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is valuable for studying electronic transitions within the molecule, particularly those involving the carbonyl group. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the molecule, assisting in structural elucidation. []
Q3: What is the preferred conformation of this compound?
A3: this compound is a non-rigid molecule. Research suggests it primarily adopts a twist-chair conformation, which is more energetically favorable than other possible conformations. []
Q4: How does the conformation of this compound influence its reactivity?
A4: The twist-chair conformation impacts the accessibility of reactive sites, like the carbonyl group, influencing its reactions with nucleophiles. For instance, nucleophilic additions often show a preference for forming cis-cycloheptanol products due to the steric environment dictated by the twist-chair conformation. []
Q5: Can you describe a specific synthetic route to obtain this compound derivatives?
A5: One approach to synthesize benzylidene-2-alkoxy-4-aryl-2,3-cycloalkenopyridine-3-carbonitrile derivatives, which are this compound derivatives, involves a multi-component reaction:
Q6: How can this compound be utilized in the synthesis of heterocyclic systems?
A6: Research highlights the use of 2-(2-furyl)this compound as an intermediate in the synthesis of novel heterocyclic systems.
- These adducts undergo aromatization and subsequent heterocyclization, leading to the formation of lactones or lactams, thereby providing access to diverse polyfunctionalized heterocyclic structures. []
Q7: How is the House-Meinwald Rearrangement employed with this compound derivatives?
A7: The House-Meinwald Rearrangement offers a pathway to synthesize α-arylated cycloheptanones, structures known for their synthetic challenges.
- The spiro-epoxides then undergo a Bismuth triflate or Aluminum trichloride-catalyzed House-Meinwald rearrangement, leading to ring expansion and the formation of the desired α-arylated cycloheptanones. []
Q8: Are there any notable reactions involving the ammoximation of this compound?
A8: Research indicates that this compound exhibits high reactivity in ammoximation reactions using TS-1 and amorphous SiO₂–TiO₂ catalysts, with H₂O₂ and NH₃ as reagents. * Notably, this compound shows higher reactivity compared to other cyclic ketones like cyclopentanone, cyclohexanone, and cyclooctanone in these reactions. []
Q9: What are the potential applications of this compound and its derivatives?
A9: While this compound itself finds use as a solvent and in organic synthesis, research suggests potential applications for its derivatives:
- Pharmaceuticals: Some this compound derivatives have shown anticonvulsant and anticancer activities. [, ] Further research is crucial to explore these properties and develop new drug candidates.
- Polymers: this compound can be incorporated into polymers, potentially influencing their properties like solubility and thermal stability. [, ] This area requires further investigation to optimize polymer characteristics for specific applications.
- Liquid Crystals: Certain derivatives of this compound exhibit mesomorphic behavior, making them interesting for liquid crystal applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

